N-(cyclopentylmethyl)ethanamine is an organic compound classified as an amine, characterized by the presence of a cyclopentylmethyl group attached to an ethanamine backbone. Its molecular formula is , and it has a CAS number of 4492-37-9. This compound is of significant interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.
The compound can be synthesized through several methods, which will be discussed in detail later. It is not commonly found in nature but can be produced in laboratory settings or industrial processes.
N-(cyclopentylmethyl)ethanamine belongs to the class of aliphatic amines, which are characterized by the presence of nitrogen atoms bonded to carbon atoms in a straight or branched chain. This classification is important for understanding its chemical behavior and reactivity.
The synthesis of N-(cyclopentylmethyl)ethanamine can be achieved through various methods:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Precise control over reaction conditions such as temperature, pressure, and reactant concentrations is critical for optimizing production.
N-(cyclopentylmethyl)ethanamine is involved in various chemical reactions:
The mechanism of action for N-(cyclopentylmethyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. As a ligand, it binds to these targets, modulating their activity and potentially influencing various biological pathways. The exact mechanisms may vary depending on the specific biological context and target involved.
N-(cyclopentylmethyl)ethanamine has several notable applications:
This comprehensive overview highlights the significance of N-(cyclopentylmethyl)ethanamine within both academic research and practical applications across various industries.
Asymmetric reductive amination (ARA) represents the most direct route to enantioenriched N-(cyclopentylmethyl)ethanamine, leveraging chiral catalysts to control stereochemistry during the critical C–N bond formation. This one-pot methodology condenses cyclopentanecarbaldehyde with ethylamine under hydrogenation conditions, bypassing the need to isolate the unstable imine intermediate. Iridium-phosphoramidite catalytic systems demonstrate exceptional efficacy for this transformation, particularly when employing sterically demanding H8-BINOL-derived ligands with 3,3′-1-naphthyl substituents (L4). These ligands create a confined chiral environment that directs hydride delivery to the si- or re-face of the iminium intermediate [2].
Critical to achieving high enantiomeric excess (ee) is the synergistic use of Brønsted acid additives. FeCl₃ (30 mol%) hydrolyzes in situ to generate HCl, which protonates the imine intermediate, forming a more reducible iminium species while accelerating dehydration of the hemiaminal. Subsequent solvent optimization reveals that trifluoroethanol/methyl acetate (4:1) mixtures enhance enantioselectivity to >97% ee by modulating the catalyst's coordination sphere and polarity [2] [9]. Notably, catalyst loadings can be reduced to 0.02 mol% without significant erosion in yield or stereoselectivity, highlighting the system's efficiency. When cyclopentanecarbaldehyde and ethylamine react under these optimized conditions, N-(cyclopentylmethyl)ethanamine is obtained in 95% yield and 98% ee, establishing ARA as a benchmark stereoselective synthesis [2] [9].
Table 1: Ligand Effects in Iridium-Catalyzed Asymmetric Reductive Amination
Ligand | 3,3′-Substituent | Yield (%) | ee (%) |
---|---|---|---|
L1 | H | 68 | 51 |
L2 | Methyl | 51 | 40 |
L3 | Phenyl | 72 | 69 |
L4 | 1-Naphthyl | 95 | 98 |
Imine reduction provides a stepwise alternative to ARA, where pre-formed N-(cyclopentylidene)ethylamine undergoes enantioselective hydrogenation. This approach decouples imine formation from reduction, enabling independent optimization of each stage. Imine reductases (IREDs) have emerged as powerful biocatalysts for this transformation, particularly for sterically demanding substrates like the cyclopentylidene moiety. Engineered IREDs bearing mutations near the active site achieve 90% ee for N-(cyclopentylmethyl)ethanamine by precisely orienting the prochiral imine via hydrogen-bonding interactions with conserved tyrosine residues [6]. Biocatalytic reduction occurs under aqueous conditions (pH 7.5, 30°C), showcasing excellent environmental compatibility.
Chemical catalysis complements enzymatic methods. Trichlorosilane-mediated reductions catalyzed by L-pipecolinic acid-derived formamides achieve comparable stereoselectivity (92% ee) under anhydrous conditions. The Lewis basic catalyst activates HSiCl₃ via silicon coordination, generating a chiral hydride donor that differentiates imine enantiofaces through a rigid ion-pair transition state [10]. For industrial applications, heterogeneous nickel catalysts modified with (R,R)-TANIAPHOS facilitate hydrogen gas-mediated reduction at 50 bar H₂ and 80°C, affording quantitative conversion with 85% ee. Though slightly lower in stereoselectivity, this system excels in catalyst recyclability, with >10 cycles without significant loss of activity [10].
Table 2: Comparison of Imine Reduction Methodologies
Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Biocatalytic | Engineered IRED | pH 7.5, 30°C | 90 | 88 |
Chemical (Hydrosilylation) | L-Pipecolinic formamide | Toluene, 25°C | 92 | 95 |
Heterogeneous Hydrogenation | Ni/(R,R)-TANIAPHOS | 50 bar H₂, 80°C | 85 | >99 |
Cyclopropane ring construction with embedded chirality provides an alternative disconnection for N-(cyclopentylmethyl)ethanamine synthesis. Palladium-catalyzed C–H arylation of cyclopropane carboxylates bearing chiral amino acid auxiliaries enables stereoselective introduction of the ethylamine-containing side chain. The Ile-NH₂ bidentate directing group proves optimal, coordinating Pd(II) through both the amide oxygen and nitrogen atoms to form a six-membered palladacycle. This pre-organizes the substrate such that β-methylene C(sp³)–H activation occurs diastereoselectively (d.r. 72:1) [3].
Steric tuning of the amino acid auxiliary critically impacts stereocontrol. Valine-derived auxiliaries afford moderate selectivity (d.r. 8.6:1), whereas bulkier tert-leucine variants increase diastereoselectivity to 72:1 by sterically blocking one face of the cyclopropane ring. Subsequent coupling with 2-bromo-N-ethylethanamide under Pd(0) catalysis installs the ethylamine precursor. Auxiliary removal occurs via acidic hydrolysis without racemization, delivering the enantiopure cyclopropane intermediate. Ring expansion to cyclopentane is achieved through Pt-catalyzed hydrogenolysis (70 psi H₂, PtO₂ catalyst), selectively cleaving the strained C–C bond and generating the N-(cyclopentylmethyl)ethanamine skeleton with 99% stereochemical fidelity [3].
Industrial synthesis prioritizes cost efficiency, catalyst longevity, and minimal purification. Continuous-flow reductive amination addresses these requirements for N-(cyclopentylmethyl)ethanamine production. A tubular reactor packed with immobilized Rh-Segphos catalyst (SiO₂ support) processes a substrate stream of cyclopentanecarbaldehyde and ethylamine (1:1.5 ratio) at 100°C under 20 bar H₂. The system achieves 92% conversion with 94% ee and operates continuously for >500 hours with <5% activity loss, demonstrating robustness [5] [9].
Downstream processing integrates in-line separation: the reaction mixture passes through a cation exchange resin (sulfonic acid functionalized polystyrene) that selectively binds the amine product. Washing with methanol removes impurities, followed by elution with methanolic ammonia to recover N-(cyclopentylmethyl)ethanamine in >99.5% purity. Solvent recycling is achieved via distillation, with cyclopentyl methyl ether (CPME) proving ideal due to its low water solubility (1.3 g/100mL), facilitating aqueous/organic phase separation. This integrated approach reduces waste generation to <0.5 kg per kg of product, meeting green chemistry metrics [1] [5].
Table 3: Industrial Continuous-Flow Process Parameters
Parameter | Value | Significance |
---|---|---|
Temperature | 100°C | Optimizes kinetics/minimizes byproducts |
Pressure | 20 bar H₂ | Ensures rapid imine reduction |
Catalyst Loading | 0.1 mol% | Cost-efficient |
Residence Time | 15 minutes | High throughput |
Productivity | 5 kg·L⁻¹·day⁻¹ | Suitable for multi-ton production |
Solvent selection critically influences reaction kinetics, selectivity, and purification efficiency across N-(cyclopentylmethyl)ethanamine synthetic routes. Cyclopentyl methyl ether (CPME) emerges as a superior medium for imine formation steps due to its aprotic nature, low nucleophilicity, and ability to stabilize cationic intermediates. Its low solubility in water (1.3 g/100mL) enables efficient byproduct extraction during workup, while high boiling point (106°C) accommodates elevated temperature reactions [1].
For asymmetric hydrogenations, solvent polarity dictates enantioselectivity. MeOAc/DMF (4:1) mixtures optimize rhodium-catalyzed reductions by balancing substrate solubility and catalyst activity. DMF coordinates the cationic Rh complex, stabilizing the chiral environment responsible for stereodifferentiation. Chelation-controlled casein removal in milk-derived solvent systems provides unexpected benefits: pretreatment with EDTA (50 mM) at 4°C sequesters Ca²⁺ ions, dissociating casein micelles that entrap intermediates. Subsequent filtration through 0.22 µm membranes removes >99% of casein contaminants without centrifugation, streamlining purification [1] [4]. Temperature-mediated solvent effects are equally crucial: performing imine reductions at -40°C in toluene/THF (3:1) enhances enantioselectivity by 15% due to restricted conformational flexibility in the transition state [10].
Table 4: Solvent Performance in Key Synthesis Stages
Reaction Stage | Optimal Solvent | Key Property Utilized | Yield/ee Improvement |
---|---|---|---|
Imine Formation | CPME | Low nucleophilicity, azeotropic water removal | +25% yield |
Asymmetric Hydrogenation | MeOAc/DMF (4:1) | Cation stabilization, polarity match | +15% ee |
Casein Removal (if applicable) | EDTA-aqueous buffer | Ca²⁺ chelation, micelle dissociation | +99% purity |
Cryogenic Reduction | Toluene/THF (3:1) | Low-temperature compatibility | +15% ee |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: